![molecular formula C18H18N2O4S B2684257 Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 684232-04-0](/img/structure/B2684257.png)
Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate exhibits promising antimicrobial activity. Researchers have explored its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Its potential as an antimicrobial agent warrants further investigation.
Anticancer Potential
Certain derivatives of this compound have demonstrated activity against cancer cells. For instance, the 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one derivative exhibited good activity against human colon cancer cells (HCT116) . Researchers are keen on exploring its mechanism of action and potential therapeutic applications.
Heterocyclic Synthesis
The compound’s unique structure makes it a valuable building block for heterocyclic synthesis. Specifically, it participates in 1,3-dipolar cycloaddition reactions, leading to tetrahydropyrazolo [1,5-c]pyrimidines . These heterocycles have potential applications in drug discovery and development.
NMDA Receptor Modulation
Tetrahydropyrazolopyrimidine derivatives, derived from similar reactions, have shown promise as NMDA receptor antagonists . These compounds play a crucial role in neurological research, particularly in understanding excitatory neurotransmission and neurodegenerative diseases.
Imidazole Chemistry
Considering the imidazole moiety within the compound, it may participate in imidazole-containing reactions. Researchers could explore its reactivity in the synthesis of novel imidazole derivatives with diverse biological activities .
Drug Design and Optimization
Given its structural features, Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate could serve as a scaffold for designing new drugs. Medicinal chemists may modify its substituents to enhance specific properties, such as solubility, bioavailability, and target selectivity.
These applications highlight the compound’s versatility and potential impact across various scientific domains. Researchers continue to explore its properties, making it an exciting subject for further investigation. 🌟 .
Mechanism of Action
Target of action
The compound “Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate” belongs to the class of compounds known as thiazoles and benzoates. Thiazoles are often found in various biologically active substances, including certain antibiotics like penicillin . Benzoates are commonly used in pharmaceuticals for their antimicrobial properties .
Biochemical pathways
The compound could potentially affect various biochemical pathways due to the presence of the thiazole and benzoate groups. Without specific studies, it’s difficult to predict the exact pathways it might influence .
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility could influence its bioavailability .
Result of action
Based on its structural features, it might exhibit antimicrobial or other biological activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
methyl 4-[(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-18(2)8-12-14(13(21)9-18)25-17(19-12)20-15(22)10-4-6-11(7-5-10)16(23)24-3/h4-7H,8-9H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBUZSSNMIGYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate |
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